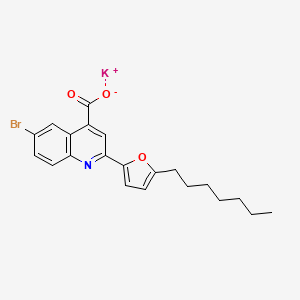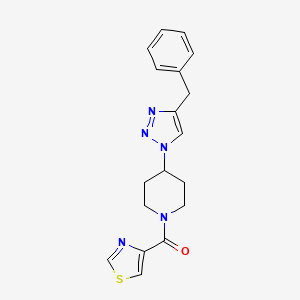
N-(tert-butoxycarbonyl)-N-(2,6-dimethylphenyl)tryptophanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butoxycarbonyl)-N-(2,6-dimethylphenyl)tryptophanamide, also known as Boc-DIM-2-Trp-OH, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Mécanisme D'action
N-(tert-butoxycarbonyl)-N-(2,6-dimethylphenyl)tryptophanamidep-OH is known to inhibit the activity of various enzymes such as matrix metalloproteinases (MMPs) and caspases. It is also known to modulate the activity of various signaling pathways such as the Wnt signaling pathway. The exact mechanism of action of N-(tert-butoxycarbonyl)-N-(2,6-dimethylphenyl)tryptophanamidep-OH is still under investigation.
Biochemical and Physiological Effects:
N-(tert-butoxycarbonyl)-N-(2,6-dimethylphenyl)tryptophanamidep-OH has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the activity of various signaling pathways such as the Wnt signaling pathway. In addition, N-(tert-butoxycarbonyl)-N-(2,6-dimethylphenyl)tryptophanamidep-OH has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(tert-butoxycarbonyl)-N-(2,6-dimethylphenyl)tryptophanamidep-OH in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It is also a useful tool for the study of protein-protein interactions and enzyme activity. However, one of the limitations of using N-(tert-butoxycarbonyl)-N-(2,6-dimethylphenyl)tryptophanamidep-OH in lab experiments is its limited solubility in water.
Orientations Futures
There are several future directions for the study of N-(tert-butoxycarbonyl)-N-(2,6-dimethylphenyl)tryptophanamidep-OH. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Another direction is the study of its mechanism of action and its effects on various signaling pathways. Additionally, the development of more soluble derivatives of N-(tert-butoxycarbonyl)-N-(2,6-dimethylphenyl)tryptophanamidep-OH could expand its potential applications in lab experiments.
Conclusion:
N-(tert-butoxycarbonyl)-N-(2,6-dimethylphenyl)tryptophanamidep-OH is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(tert-butoxycarbonyl)-N-(2,6-dimethylphenyl)tryptophanamidep-OH could lead to new insights and potential applications in various fields of study.
Méthodes De Synthèse
The synthesis of N-(tert-butoxycarbonyl)-N-(2,6-dimethylphenyl)tryptophanamidep-OH involves the reaction of Boc-DIM-2-aminobutyric acid with indole-3-acetic acid to form N-(tert-butoxycarbonyl)-N-(2,6-dimethylphenyl)tryptophanamidep-OH. The reaction is typically carried out in the presence of a coupling agent such as HOBt and a base such as DIPEA. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-(tert-butoxycarbonyl)-N-(2,6-dimethylphenyl)tryptophanamidep-OH has been widely used in scientific research due to its potential applications in various areas of study. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a tool in the study of protein-protein interactions and enzyme activity.
Propriétés
IUPAC Name |
tert-butyl N-[1-(2,6-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-15-9-8-10-16(2)21(15)27-22(28)20(26-23(29)30-24(3,4)5)13-17-14-25-19-12-7-6-11-18(17)19/h6-12,14,20,25H,13H2,1-5H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIKPOQQTBAFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,4-dichloro-5-nitrophenyl)-4-[(dimethylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5054239.png)
![4-(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5054254.png)
![N-(2-methoxybenzyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5054255.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5054263.png)
![methyl 4-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5054266.png)
![N-(3-chloro-2-pyridinyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5054274.png)

![4-({[(4-fluorophenyl)amino]carbonyl}amino)phenyl 4-chloro-3-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonate](/img/structure/B5054291.png)
![1-[4-(hexyloxy)phenyl]-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5054298.png)


![(1-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5054342.png)